

# An In-depth Technical Guide to Methyl 3-bromo-5-(hydroxymethyl)benzoate

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: Methyl 3-bromo-5-(hydroxymethyl)benzoate

Cat. No.: B1312686

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This technical guide provides a comprehensive overview of **Methyl 3-bromo-5-(hydroxymethyl)benzoate**, a key intermediate in various fields of chemical synthesis. This document details its chemical properties, outlines a representative synthetic protocol, and illustrates a common experimental workflow.

## Core Compound Data

**Methyl 3-bromo-5-(hydroxymethyl)benzoate** is a benzoate derivative utilized as a building block in the synthesis of pharmaceuticals and agrochemicals.<sup>[1]</sup> Its chemical properties are summarized below.

Property	Value	Citations
Molecular Formula	C <sub>9</sub> H <sub>9</sub> BrO <sub>3</sub>	[1][2]
Molecular Weight	245.07 g/mol	[2][3]
CAS Number	307353-32-8	[1][2][3]
Appearance	White to yellow powder or crystals	[4]
Storage	Sealed in dry, room temperature	[2]

## Synthetic Applications and Methodologies

**Methyl 3-bromo-5-(hydroxymethyl)benzoate** serves as a crucial intermediate in the synthesis of more complex molecules.[1] Its functional groups—the bromo substituent, the hydroxymethyl group, and the methyl ester—offer multiple reaction sites for further chemical transformations. It is a valuable precursor in the development of novel organic compounds for medicinal chemistry and materials science.[1]

While a specific, detailed synthesis protocol for **Methyl 3-bromo-5-(hydroxymethyl)benzoate** from a commercially available starting material is not readily available in the provided search results, a common synthetic route for analogous compounds involves the reduction of a nitro group to an amine. The following protocol for the synthesis of Methyl 3-amino-5-bromo-2-hydroxybenzoate from Methyl 5-bromo-2-hydroxy-3-nitrobenzoate illustrates a representative experimental procedure in this class of reactions.[5]

Reaction:

Methyl 5-bromo-2-hydroxy-3-nitrobenzoate → Methyl 3-amino-5-bromo-2-hydroxybenzoate

Materials:

- Methyl 5-bromo-2-hydroxy-3-nitrobenzoate (0.5 mol)
- Methanol (1000 mL)

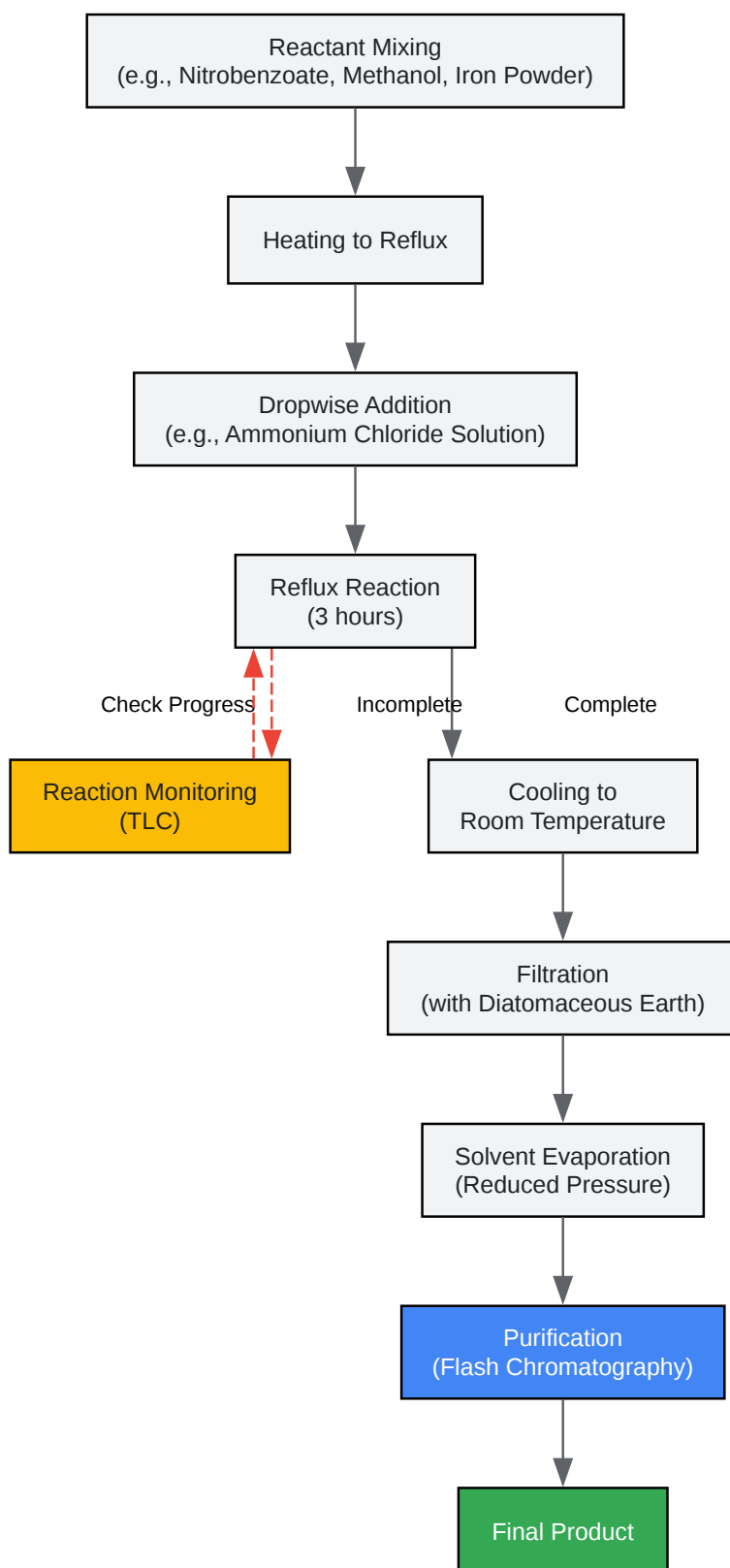
- Activated iron powder (2 mol)
- Saturated ammonium chloride solution (1.5 mol)
- Diatomaceous earth (200 g)

Procedure:

- A mixture of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate and methanol is prepared in a reaction vessel.
- Activated iron powder is added to the mixture in a single portion.
- The reaction mixture is heated to a gentle reflux.
- Saturated ammonium chloride solution is added dropwise to the refluxing mixture.
- The reaction is maintained at reflux for 3 hours, with the progress monitored by Thin Layer Chromatography (TLC).<sup>[5]</sup>
- Upon completion, the mixture is cooled to room temperature.
- Diatomaceous earth is added, and the mixture is filtered to remove solid residues.
- The solid residue is washed with hot methanol.
- The filtrates are combined, and the solvent is removed under reduced pressure.
- The resulting crude product is purified by flash chromatography on a silica gel column to yield the final product.<sup>[5]</sup>

## Visualizing Synthetic Workflows

The following diagram illustrates a generalized workflow for the synthesis and purification of a substituted methylbenzoate, based on the experimental protocol described above.



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Caption: Generalized workflow for the synthesis and purification of a substituted methylbenzoate.

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)